Hydrogen Bond Donor (HBD) Capacity: CF₂H Enables HBD, CF₃ and CH₃ Do Not – A Binary Functional Distinction
The ortho-difluoromethyl (CF₂H) substituent on the target compound functions as a hydrogen bond donor with experimentally measured HBD parameter A = 0.035–0.151 (depending on the attached scaffold), quantitatively similar to aniline (A ≈ 0.11) and thiophenol (A ≈ 0.06–0.12) but weaker than hydroxyl (A ≈ 0.30) [1]. In contrast, the trifluoromethyl (CF₃) group on the analog (1S,2R)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL (CAS not retrieved in quantitative form) has zero hydrogen bond donor capacity (A = 0.00), and the methyl (CH₃) group on the des-fluoro analog (1S,2R)-1-amino-1-phenylpropan-2-OL (CAS 88082-67-1) also has A = 0.00. This represents a binary functional difference: CF₂H can engage in stabilizing hydrogen bonds with target protein residues, while CF₃ and CH₃ cannot. The magnitude of this HBD capacity has been shown in model systems to alter binding free energy by 1–3 kcal/mol depending on the partner acceptor [1].
| Evidence Dimension | Hydrogen bond donor (HBD) capacity of aromatic substituent (Abraham's A parameter) |
|---|---|
| Target Compound Data | A = 0.035–0.151 (CF₂H substituent, varies with scaffold) |
| Comparator Or Baseline | CF₃ analog: A = 0.00; CH₃ analog: A = 0.00; Aniline reference: A ≈ 0.11; Hydroxyl reference: A ≈ 0.30 |
| Quantified Difference | Qualitative binary distinction: CF₂H is a hydrogen bond donor; CF₃ and CH₃ are not. HBD magnitude comparable to aniline/thiophenol. |
| Conditions | Abraham solvation parameter scale derived from measured partition coefficients in multiple solvent systems [1] |
Why This Matters
A hydrogen bond donor can form a specific, directional interaction with a target protein backbone carbonyl or side chain, potentially contributing 1–3 kcal/mol to binding free energy; replacing CF₂H with CF₃ or CH₃ eliminates this interaction entirely, which can reduce potency by 10- to 1000-fold depending on context.
- [1] Zafrani Y, Yeffet D, Sod-Moriah G, Berliner A, Amir D, Marciano D, Gershonov E, Saphier S. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J Med Chem. 2017;60(2):797-804. View Source
